N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine
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Overview
Description
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with an aminophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with 2,6-dimethylpyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering a cascade of intracellular events that lead to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenyl)-2,6-diphenylpyrimidine: Similar structure but with phenyl groups instead of methyl groups.
N-(4-aminophenyl)acetamide: Contains an acetamide group instead of a pyrimidine ring.
5,10,15,20-tetrakis(4-aminophenyl)porphyrin: A porphyrin derivative with multiple aminophenyl groups.
Uniqueness
N4-(4-aminophenyl)-N2,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and two methyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)-2-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-8-7-11(17-12(14-2)15-8)16-10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
XQBFDPURADQWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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